

experimental protocols using 1-Tert-butyl-3-(4-chlorophenyl)urea

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Compound of Interest

Compound Name: 1-Tert-butyl-3-(4-chlorophenyl)urea

Cat. No.: B2665788

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Application Notes for 1-Tert-butyl-3-(4-chlorophenyl)urea

Compound: **1-Tert-butyl-3-(4-chlorophenyl)urea**

Molecular Formula: C₁₁H₁₅ClN₂O

Potential Applications: Preclinical research involving the modulation of the Cannabinoid Type-1 (CB1) receptor and investigation of anticancer properties through the inhibition of key signaling pathways.

Background: **1-Tert-butyl-3-(4-chlorophenyl)urea** belongs to the diarylurea class of compounds, which have shown significant activity as allosteric modulators of G protein-coupled receptors (GPCRs) and as inhibitors of critical cancer signaling pathways. Analogs of this compound have been identified as negative allosteric modulators (NAMs) of the CB1 receptor, suggesting its potential use in studying the endocannabinoid system and developing treatments for conditions like addiction.[1] Furthermore, structurally related diarylureas have demonstrated potent anti-proliferative effects in cancer cell lines by simultaneously targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways.[2]

These application notes provide representative protocols based on studies of closely related analogs, offering a starting point for researchers to investigate the biological activities of **1-Tert-**

butyl-3-(4-chlorophenyl)urea.

Experimental Protocols

Protocol 1: Synthesis of 1-Tert-butyl-3-(4-chlorophenyl)urea

This protocol is adapted from the general synthesis of diarylureas.^[1]

Objective: To synthesize **1-Tert-butyl-3-(4-chlorophenyl)urea**.

Materials:

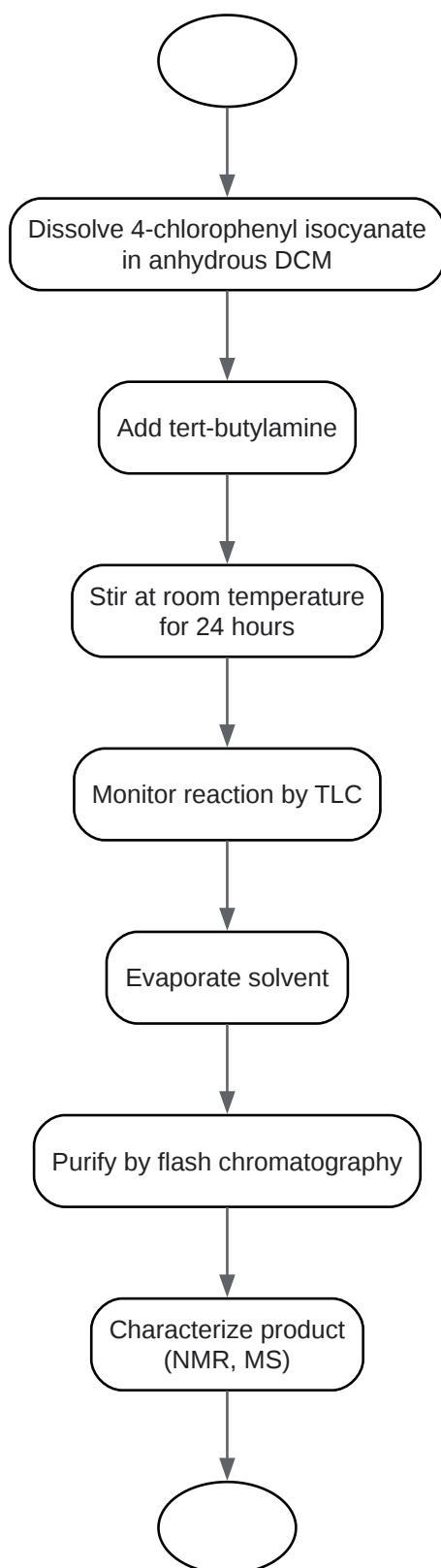
- 4-chlorophenyl isocyanate
- Tert-butylamine
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar
- Round bottom flask
- Reflux condenser
- Standard glassware for workup and purification

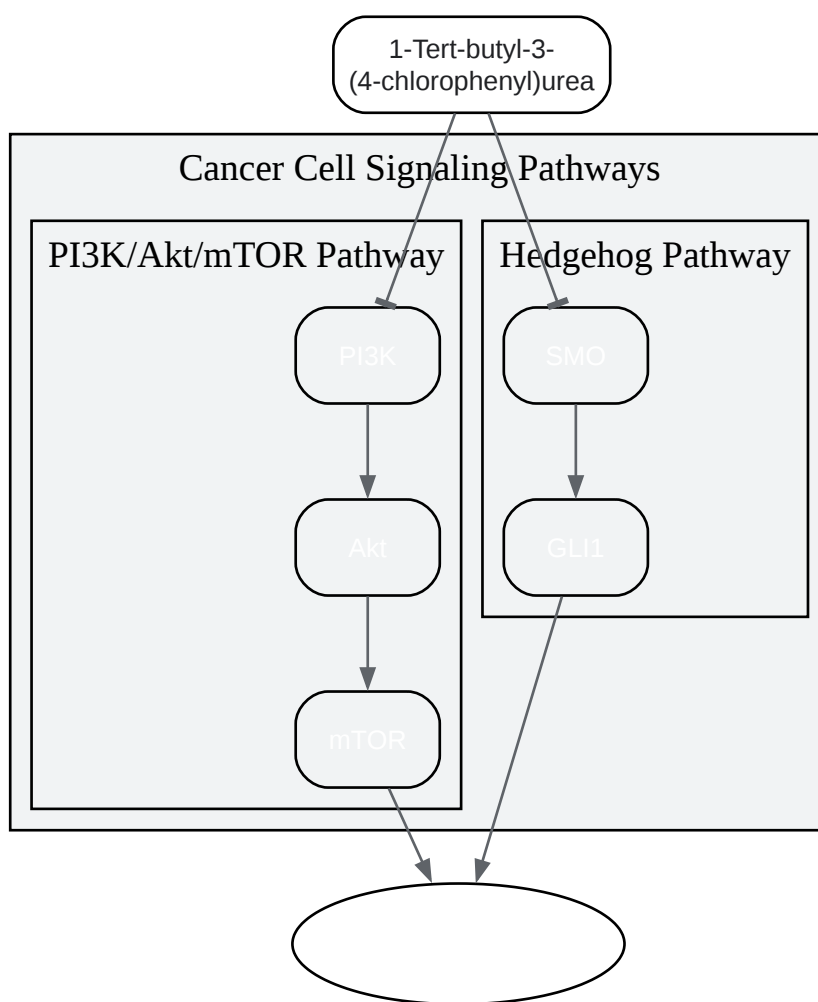
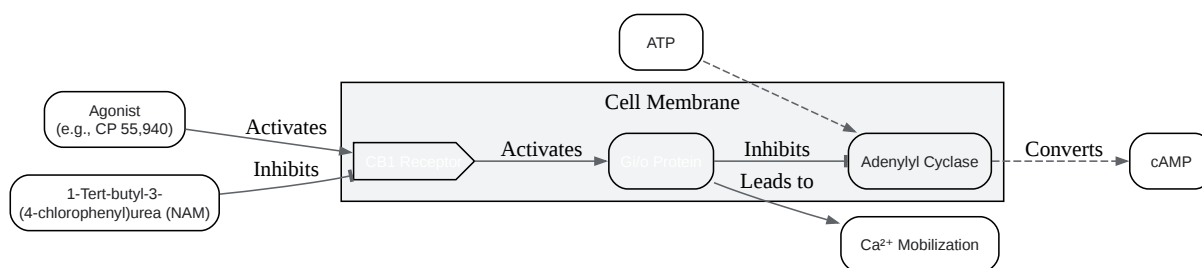
Procedure:

- In a round bottom flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane.
- Add tert-butylamine (1.1 eq) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the final compound.
- Characterize the purified product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Experimental Workflow for Synthesis





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References

- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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